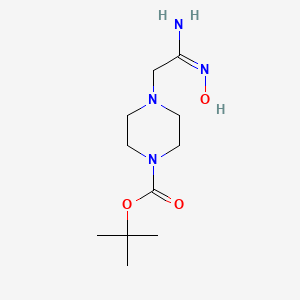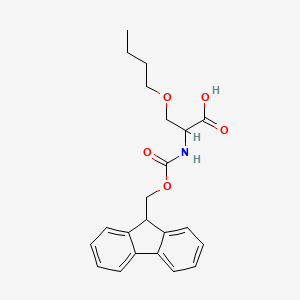![molecular formula C12H20N2O5 B13385758 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.33 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used as an intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid typically involves the following steps :
Starting Material: Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate.
Reaction Conditions: The starting material is dissolved in ethanol and treated with a solution of lithium hydroxide monohydrate. The reaction mixture is stirred at room temperature for 5 hours.
Workup: The reaction mixture is concentrated, diluted with water, and washed with ether. The aqueous solution is acidified with hydrochloric acid and extracted with dichloromethane.
Analyse Chemischer Reaktionen
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common reagents used in these reactions include lithium hydroxide for hydrolysis, electrophiles such as alkyl halides for substitution, and oxidizing or reducing agents for redox reactions .
Wissenschaftliche Forschungsanwendungen
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various pyrrolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, as an intermediate in the synthesis of Velpatasvir, it contributes to the inhibition of the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as :
Pyrrolidine-2-one: A simpler derivative with a ketone group.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups, known for its biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties .
Eigenschaften
IUPAC Name |
1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFITWCOBYBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385679.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B13385694.png)
![6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13385696.png)
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)

![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)
![Bis[4-(bromomethyl)phenyl]ethane-1,2-dione](/img/structure/B13385705.png)
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)
![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
![(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)



